molecular formula C8H10ClNO3S B2519795 2-(Chloromethyl)-4-methoxybenzenesulfonamide CAS No. 2375268-79-2

2-(Chloromethyl)-4-methoxybenzenesulfonamide

Cat. No. B2519795
CAS RN: 2375268-79-2
M. Wt: 235.68
InChI Key: OZSBBSKGAXXYEK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxybenzenesulfonamide, also known as mesna, is a synthetic organic compound that is widely used in scientific research. It is an analogue of the naturally occurring compound cysteine, and is used as a protective agent against the harmful effects of chemotherapeutic agents.

Scientific Research Applications

Chlorinating Reagent in Organic Synthesis

A structurally simple and reactive chlorinating agent, closely related to 2-(Chloromethyl)-4-methoxybenzenesulfonamide, has been prepared and utilized for chlorinating a wide range of organic compounds, including 1,3-diketones, β-keto esters, and aromatic amines, achieving chlorinated products in good to high yields. This highlights its potential as a versatile reagent in organic synthesis processes (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

Compounds derived from sulfonamide-focused libraries, including molecules structurally related to this compound, have shown potent cell cycle inhibitory effects in antitumor screens. This demonstrates their potential as antimitotic agents disrupting tubulin polymerization and as antiproliferative agents affecting the cell cycle in cancer cell lines (T. Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, exhibiting high singlet oxygen quantum yield, has been synthesized for photodynamic therapy applications. Its properties as a photosensitizer are highly suitable for Type II photodynamic therapy mechanisms, indicating its potential for cancer treatment (M. Pişkin et al., 2020).

Fluorescent Probes for Zn(II)

The synthesis and study of analogs of a Zinquin-related fluorophore, including molecules structurally related to this compound, have shown that these compounds form fluorescent complexes with Zn(II). This suggests their application as specific fluorophores for detecting Zn(II) in biological systems (M. Kimber et al., 2003).

Antimicrobial and Antifungal Properties

Research has also explored the antimicrobial and antifungal activities of novel benzenesulfonamide derivatives, suggesting their potential use in treating microbial infections. This includes the synthesis and characterization of compounds for their activity against various bacterial and fungal strains, highlighting the versatility of sulfonamide derivatives in pharmaceutical applications (S. Vanparia et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides, for example, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Safety and Hazards

Chloromethyl compounds can be hazardous. They can cause severe skin burns and eye damage, and they are toxic if inhaled .

properties

IUPAC Name

2-(chloromethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSBBSKGAXXYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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